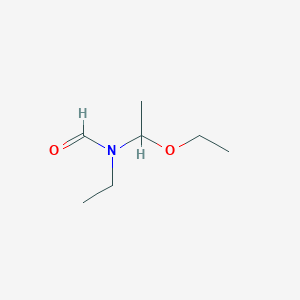![molecular formula C11H15BrO3 B14332600 [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol CAS No. 110316-11-5](/img/structure/B14332600.png)
[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol: is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol typically involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) in polar solvents.
Major Products:
Oxidation: Formation of 4-(3-bromopropoxy)-3-methoxybenzaldehyde or 4-(3-bromopropoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(3-propoxy)-3-methoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
類似化合物との比較
- 4-(3-Chloropropoxy)-3-methoxyphenylmethanol
- 4-(3-Iodopropoxy)-3-methoxyphenylmethanol
- 4-(3-Fluoropropoxy)-3-methoxyphenylmethanol
Comparison:
- Uniqueness: The presence of the bromine atom in [4-(3-Bromopropoxy)-3-methoxyphenyl]methanol imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry.
- Reactivity: The bromine derivative is more reactive than the chlorine and fluorine derivatives but less reactive than the iodine derivative in nucleophilic substitution reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
110316-11-5 |
|---|---|
分子式 |
C11H15BrO3 |
分子量 |
275.14 g/mol |
IUPAC名 |
[4-(3-bromopropoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C11H15BrO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7,13H,2,5-6,8H2,1H3 |
InChIキー |
NJQQEAJCDYVZMF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CO)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



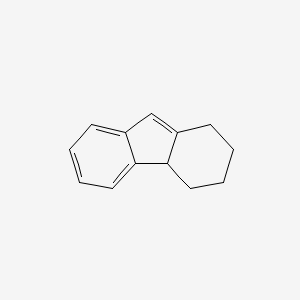
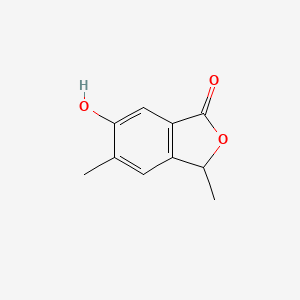
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)


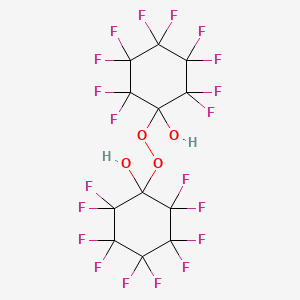
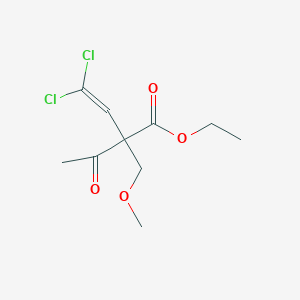
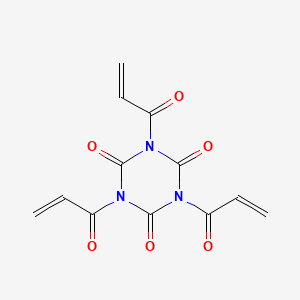
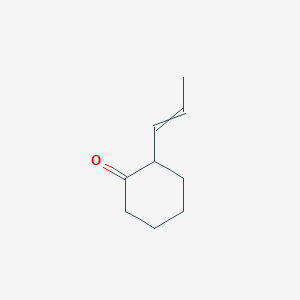
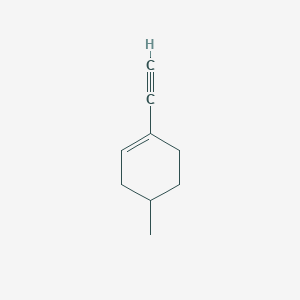
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)

